4-Hydroxy-3-iodobiphenyl

Description

The exact mass of the compound 4-Hydroxy-3-iodobiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-3-iodobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-iodobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

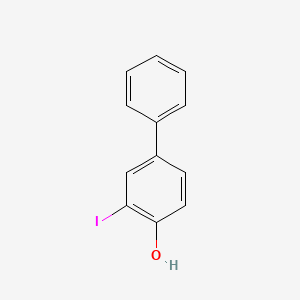

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRDOSHIMLSXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399384 | |

| Record name | 4-Hydroxy-3-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-48-6 | |

| Record name | 4-Hydroxy-3-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-iodobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis Strategies for 3-Iodo-4-phenylphenol

Executive Summary

3-Iodo-4-phenylphenol (3-iodo-[1,1'-biphenyl]-4-ol) represents a critical scaffold in the development of biaryl-based pharmaceuticals, antifungal agents, and advanced optical materials (OLEDs). Its structural utility lies in the ortho-iodo phenol motif , which serves as a versatile handle for further functionalization via palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Ullmann-type etherifications, while the biphenyl core provides steric bulk and lipophilicity.

This guide details two high-fidelity synthesis pathways selected for their regioselectivity, scalability, and atom economy. Unlike generic protocols, these methods address the specific challenge of mono-iodination in an activated biphenyl system , ensuring high purity by suppressing the formation of the 3,5-diiodo byproduct.

Retrosynthetic Analysis & Strategy

The synthesis of 3-iodo-4-phenylphenol is a classic problem of Electrophilic Aromatic Substitution (EAS) on an activated substrate.

-

Activation: The hydroxyl group (-OH) at position 4 strongly activates the ring.

-

Directing Effects: The -OH group directs ortho and para.

-

Steric/Blocking: The para position (C1) is blocked by the phenyl ring. Therefore, substitution must occur at the ortho positions (C3 or C5).

-

Challenge: The product (mono-iodo) is still activated, leading to a risk of over-iodination to the 3,5-diiodo species.

Strategic Solution: Use stoichiometric control and "soft" iodinating agents to favor mono-substitution.

Figure 1: Retrosynthetic disconnection relying on regioselective electrophilic aromatic substitution.

Pathway A: Oxidative Iodination via NaI/NaOCl (The "Green" Standard)

This protocol is the industry gold standard for iodinating phenols where the para-position is blocked. It utilizes Sodium Iodide (NaI) and Sodium Hypochlorite (Bleach) to generate the active electrophile in situ.[4] This method avoids the use of hazardous gaseous iodine or heavy metals.

Mechanism: NaOCl oxidizes

Reaction Scheme

Experimental Protocol

Scale: 10 mmol (approx. 1.7 g of starting material)

| Reagent | MW ( g/mol ) | Equiv.[5] | Amount | Role |

| 4-Phenylphenol | 170.21 | 1.0 | 1.70 g | Substrate |

| NaI | 149.89 | 1.0 | 1.50 g | Iodine Source |

| NaOCl (aq, 5-6%) | 74.44 | 1.0 | ~12-15 mL | Oxidant |

| NaOH | 40.00 | 1.0 | 0.40 g | Base (Solubility) |

| Methanol | 32.04 | Solvent | 20 mL | Co-solvent |

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylphenol (1.70 g) and NaOH (0.40 g) in Methanol (20 mL). Ensure the solution is clear (phenoxide formation).

-

Iodide Addition: Add NaI (1.50 g) to the solution and stir until dissolved. Cool the mixture to 0–5 °C using an ice bath.

-

Oxidant Addition (Critical Step): Add the NaOCl solution dropwise over 30–45 minutes via an addition funnel.

-

Why? Slow addition keeps the concentration of the active iodinating species low, favoring mono-iodination over di-iodination.

-

-

Reaction: Allow the mixture to stir at 0–5 °C for 1 hour. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

-

Endpoint: Disappearance of starting material. If >5% starting material remains, add small aliquots of NaOCl.

-

-

Quenching: Quench the reaction by adding 10 mL of 10% aqueous Sodium Thiosulfate (

) to neutralize excess oxidant/iodine. -

Workup: Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a solid.[6]

-

Isolation: Filter the precipitate. Wash with cold water (

mL) to remove salts. -

Purification: Recrystallize from Ethanol/Water (approx. 80:20) or Hexane/Chloroform to yield off-white needles.

Expected Yield: 85–92%

Pathway B: Regioselective Iodination using NIS (Mild Conditions)

For substrates sensitive to strong oxidants or basic conditions, N-Iodosuccinimide (NIS) offers a milder alternative. This reaction is driven by Brønsted acid catalysis.

Experimental Protocol

Reagents:

-

4-Phenylphenol (1.0 equiv)

-

N-Iodosuccinimide (1.05 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Acetonitrile (MeCN) (Solvent)

Workflow:

Figure 2: Workflow for NIS-mediated iodination under acidic catalysis.

Key Advantage: NIS allows for very precise stoichiometry, minimizing the di-iodo impurity. The succinimide byproduct is water-soluble and easily removed during aqueous workup.

Characterization & Quality Control

Validating the structure is crucial to ensure the iodine is at the 3-position and not the less likely positions on the phenyl ring (which are deactivated relative to the phenol).

NMR Spectroscopy (Predicted Data)

-

NMR (400 MHz, DMSO-

- 10.2 ppm (s, 1H, -OH): Phenolic proton.

-

7.95 ppm (d,

-

7.55 ppm (dd,

-

7.05 ppm (d,

- 7.30–7.50 ppm (m, 5H, Phenyl group): The unsubstituted phenyl ring signals.

-

Interpretation: The presence of the doublet with a small coupling constant (2.1 Hz) at ~7.95 ppm is the diagnostic signal for the proton sandwiched between the Iodine and the Phenyl ring (Position 2 relative to phenol, or Position 3 relative to biphenyl nomenclature).

Impurity Profile

-

Starting Material (4-Phenylphenol): Retention time (RT) will be lower than product on Reverse Phase HPLC (C18).

-

3,5-Diiodo-4-phenylphenol: RT will be significantly higher (more lipophilic).

-

Limit: < 0.5% di-iodo species is required for pharmaceutical applications.

Safety & Waste Management

-

Iodine Compounds: Both NaI and NIS can release free iodine (

) if acidified in the presence of oxidants. -

NaOCl (Bleach): Never mix directly with strong acids or ammonia; releases toxic chlorine/chloramine gas.

-

Waste: Aqueous waste containing iodides must be segregated from general organic waste. Treat with thiosulfate before disposal to ensure no active oxidants remain.

References

-

Edgar, K. J., & Falling, S. N. (1990).[7] An efficient and selective method for the preparation of iodophenols.[4][7] The Journal of Organic Chemistry, 55(18), 5287–5291. [Link]

- Authoritative source for the NaI/NaOCl iodin

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[7] Tetrahedron Letters, 43(28), 5047–5048. [Link]

- Reference for the NIS/Acid catalyzed p

-

-

Source for physical properties of the starting material.[3]

-

Sources

- 1. 92-69-3 CAS Manufactory [m.chemicalbook.com]

- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenylphenol | 92-69-3 [chemicalbook.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. EP0002304B1 - Method of preparing a 3-iodothiophene - Google Patents [patents.google.com]

- 6. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. semanticscholar.org [semanticscholar.org]

Spectroscopic Characterization of 4-Hydroxy-3-iodobiphenyl: A Technical Guide for Researchers

Introduction

4-Hydroxy-3-iodobiphenyl, also known as 3-iodo-[1,1'-biphenyl]-4-ol, is a substituted biphenyl derivative with significant potential in medicinal chemistry and materials science.[1] Its structural characterization is a critical step in ensuring purity, confirming identity, and understanding its chemical behavior. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

The molecular structure of 4-Hydroxy-3-iodobiphenyl is foundational to understanding its spectroscopic data. The interplay between the two phenyl rings, the electron-donating hydroxyl group, and the electron-withdrawing and heavy iodine atom creates a unique electronic environment that is reflected in its spectral fingerprints.

Caption: Molecular Structure of 4-Hydroxy-3-iodobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Hydroxy-3-iodobiphenyl, both ¹H and ¹³C NMR provide critical information about the number and connectivity of atoms.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 4-Hydroxy-3-iodobiphenyl is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is a strong activator, while the iodine atom has a moderate deactivating effect due to its electronegativity and a more complex influence due to its size.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | 5.0 - 6.0 | Singlet (broad) | - |

| H-2 | ~7.8 | Doublet | ~2.0 |

| H-5 | ~7.3 | Doublet of doublets | ~8.5, 2.0 |

| H-6 | ~6.9 | Doublet | ~8.5 |

| H-2', H-6' | ~7.5 | Multiplet | - |

| H-3', H-4', H-5' | ~7.4 | Multiplet | - |

Expertise & Experience Insight: The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange with residual water in the NMR solvent. Its chemical shift can vary significantly with concentration and temperature. The predicted downfield shift of H-2 is due to the deshielding effect of the adjacent iodine atom. The coupling constants are crucial for assigning the protons on the substituted phenyl ring. The ortho coupling (~8.5 Hz) between H-5 and H-6, and the meta coupling (~2.0 Hz) between H-2 and H-5 are characteristic.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2 | ~138 |

| C-3 | ~90 |

| C-4 | ~155 |

| C-5 | ~130 |

| C-6 | ~115 |

| C-1' | ~140 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~129 |

| C-4' | ~127 |

Expertise & Experience Insight: The carbon atom bearing the iodine (C-3) is expected to have a significantly upfield chemical shift (around 90 ppm) due to the "heavy atom effect". Conversely, the carbon attached to the hydroxyl group (C-4) will be shifted downfield (around 155 ppm) due to the deshielding effect of the oxygen atom. The chemical shifts of the carbons in the unsubstituted phenyl ring will be similar to those of biphenyl itself.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Caption: Standard workflow for NMR analysis.

Trustworthiness: The use of a deuterated solvent with a known residual peak and an internal standard like tetramethylsilane (TMS) ensures accurate chemical shift referencing.[2] The process of locking, tuning, and shimming is crucial for obtaining high-resolution spectra with good lineshape.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data and Interpretation

The IR spectrum of 4-Hydroxy-3-iodobiphenyl will be dominated by absorptions from the hydroxyl group and the aromatic rings.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong (multiple bands) |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-I stretch | 500 - 600 | Medium |

| C-H out-of-plane bending | 700 - 900 | Strong |

Expertise & Experience Insight: The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding, a common feature in solid-state or concentrated samples of phenols. The exact positions of the C=C aromatic stretching bands can give clues about the substitution pattern. The C-I stretch is in the far-IR region and may not be observable on all standard mid-IR spectrometers.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for FT-IR analysis using an ATR accessory.

Trustworthiness: Collecting a background spectrum before the sample measurement is essential to subtract the absorbance of atmospheric carbon dioxide and water vapor, ensuring that the resulting spectrum is solely that of the sample. Applying consistent pressure ensures good contact between the sample and the ATR crystal, leading to a high-quality, reproducible spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data and Interpretation

The electron ionization (EI) mass spectrum of 4-Hydroxy-3-iodobiphenyl is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 296 | Molecular ion |

| [M-H]⁺ | 295 | Loss of a hydrogen atom |

| [M-OH]⁺ | 279 | Loss of the hydroxyl radical |

| [M-I]⁺ | 169 | Loss of the iodine atom |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Expertise & Experience Insight: The molecular ion peak at m/z 296 will be the highest mass peak in the spectrum (excluding isotope peaks). Due to the presence of iodine, a heavy atom, fragmentation involving the loss of the iodine atom (resulting in a peak at m/z 169) is expected to be a significant pathway. The presence of a peak at m/z 77 is characteristic of a phenyl group.

The molecular formula C₁₂H₉IO can be confirmed by high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio to several decimal places.

-

Calculated Exact Mass: 295.9698 Da

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

This protocol describes a standard method for analyzing a solid sample by EI-MS.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Trustworthiness: The use of a standard ionization energy of 70 eV ensures that the resulting fragmentation patterns are reproducible and can be compared to library spectra. Calibration of the mass analyzer with a known standard is crucial for accurate mass assignments.

Conclusion

The comprehensive spectroscopic analysis of 4-Hydroxy-3-iodobiphenyl through NMR, IR, and MS provides a detailed and self-validating confirmation of its chemical structure. Each technique offers complementary information, and together they form the cornerstone of chemical characterization for this and other novel compounds in research and development. The protocols and interpretations provided in this guide are designed to be a valuable resource for scientists, ensuring data integrity and fostering a deeper understanding of the relationship between molecular structure and spectroscopic output.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 4-hydroxy-3-iodobiphenyl. National Center for Biotechnology Information. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

CP Lab Safety. (n.d.). 4-Hydroxy-3-iodobiphenyl, min 95%. [Link]

Sources

Iodinated Biphenyl Scaffolds: From Halogen Bonding Mechanics to Transthyretin Stabilization

Executive Summary

The biphenyl scaffold has historically been viewed through the lens of environmental toxicology, dominated by the legacy of polychlorinated biphenyls (PCBs).[1] However, in modern medicinal chemistry, iodinated biphenyl derivatives represent a divergent and high-value chemical space. Unlike their chlorinated counterparts, iodinated derivatives leverage the unique polarizability and "sigma-hole" characteristics of the carbon-iodine (C-I) bond to facilitate potent protein-ligand interactions.

This guide analyzes the biological activity of these derivatives, specifically focusing on their application as Transthyretin (TTR) kinetic stabilizers for the treatment of amyloidosis.[2] We will explore the mechanistic grounding of halogen bonding, provide a validated synthesis protocol, and critically assess the toxicological boundaries between therapeutic efficacy and endocrine disruption.

Chemical Rationale: The Iodine Advantage

To understand the biological activity of iodinated biphenyls, one must first understand the physics of the C-I bond. In drug design, iodine is not merely a "larger chlorine"; it is a distinct functional tool.

The Sigma-Hole Phenomenon

The primary driver of affinity in iodinated biphenyls is Halogen Bonding (XB) . Unlike fluorine (which is highly electronegative and acts as a hydrogen bond acceptor), iodine exhibits a region of positive electrostatic potential on the extension of the C-I bond axis.

-

Mechanism: The electron density around the iodine atom is anisotropic. The equatorial belt is electron-rich (nucleophilic), while the distal cap (the sigma-hole) is electron-deficient (electrophilic).

-

Biological Implication: This allows the iodine substituent on the biphenyl ring to act as a Lewis acid, forming strong, directional non-covalent bonds with backbone carbonyl oxygens or nitrogen lone pairs in protein binding pockets [1].

Lipophilicity and Steric Bulk

Iodine introduces significant lipophilicity (logP increase) and steric bulk without the metabolic lability often seen with alkyl groups. This allows iodinated biphenyls to occupy deep hydrophobic pockets—such as the thyroxine (T4) binding channel in TTR—more effectively than brominated or chlorinated analogs.

Therapeutic Target: Transthyretin (TTR) Stabilization[2]

The most authoritative application of iodinated biphenyls is in the inhibition of TTR amyloidogenesis. TTR is a homotetrameric transport protein.[3] In diseases like Senile Systemic Amyloidosis (SSA) or Familial Amyloid Polyneuropathy (FAP), the tetramer dissociates into monomers, which then misfold and aggregate into toxic fibrils.[2]

Mechanism of Action

Iodinated biphenyls function as kinetic stabilizers . They bind to the two vacant T4-binding sites at the dimer-dimer interface of the TTR tetramer.[3]

-

Binding Mode: The biphenyl scaffold mimics the thyronine core of T4.

-

The Iodine Contribution: The iodine atoms form halogen bonds with the carbonyl oxygens of Lys15 and Leu17 (or similar residues depending on the specific derivative) within the binding pocket. This cross-bridges the two dimers, raising the activation energy required for tetramer dissociation [2].

Visualization: TTR Amyloidosis Inhibition Pathway

The following diagram illustrates the kinetic stabilization mechanism, distinguishing between the pathological pathway and the pharmacologically stabilized state.

Figure 1: Kinetic stabilization of Transthyretin.[3] The iodinated biphenyl ligand binds to the native tetramer, raising the energy barrier for dissociation and preventing the formation of toxic monomers.

Comparative Activity Data

The following table summarizes the structure-activity relationship (SAR) trends for biphenyl derivatives binding to TTR. Note the correlation between halogen size and binding efficacy, driven by the sigma-hole strength.

| Substituent (Ortho/Meta) | Atomic Radius (Å) | Sigma-Hole Strength | TTR Binding Affinity ( | Biological Stability |

| Fluorine (-F) | 1.47 | Negligible | Low ( | High |

| Chlorine (-Cl) | 1.75 | Weak | Moderate | High (Persistent) |

| Bromine (-Br) | 1.85 | Moderate | High | Moderate |

| Iodine (-I) | 1.98 | Strong | Very High (nM range) | Moderate (Deiodination risk) |

Data synthesized from general SAR trends in TTR stabilizer research [2, 3].

Experimental Protocol: Synthesis of Iodinated Biphenyls

To evaluate these compounds, a robust synthesis method is required. The Suzuki-Miyaura Cross-Coupling is the industry standard. However, synthesizing iodinated biphenyls requires care to prevent deiodination or homocoupling.

Validated Workflow (Suzuki-Miyaura)

Objective: Synthesize 4'-hydroxy-3',5'-diiodobiphenyl-4-carboxylic acid (a representative TTR stabilizer analog).

Reagents:

-

Aryl Halide: 4-bromo-2,6-diiodophenol (protected) or similar scaffold.

-

Boronic Acid: 4-carboxyphenylboronic acid.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Critical Control Points:

-

Inert Atmosphere: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

-

Order of Addition: The iodine atoms on the aryl halide are more reactive than bromine. If the starting material contains both I and Br, and you wish to couple at the Br site, you must rely on the specific activation of the Br or protect the I positions. Correction: In many designs, the iodine is introduced after the biphenyl formation via iodination of a phenol precursor to ensure regioselectivity.

Step-by-Step Protocol

-

Preparation: Charge a Schlenk flask with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq).

-

Degassing: Evacuate and backfill with Argon (

). Add degassed solvent mixture.[4] -

Catalyst Addition: Add Pd catalyst (3-5 mol%) under positive Argon flow.

-

Reaction: Heat to

for 4-12 hours. Monitor via TLC/LC-MS. -

Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

-

Iodination (if post-coupling): If the target is a di-iodophenol derivative, treat the resulting hydroxy-biphenyl with

and ethylamine or NaI/Chloramine-T to install the iodine atoms ortho to the hydroxyl group [4].

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway emphasizing the post-coupling iodination strategy to preserve regiochemistry.

Toxicology & Safety: The Double-Edged Sword

As a Senior Scientist, it is imperative to address the toxicological context. While functionalized iodinated biphenyls are promising drugs, they share a scaffold with environmental toxins.

Endocrine Disruption Potential

Structurally, these compounds resemble Thyroid Hormones (T3/T4).

-

Risk: Off-target binding to Thyroid Receptors (TR

/TR -

Mitigation: Drug design must prioritize TTR selectivity over TR binding. This is often achieved by adding polar carboxylate "tails" that are sterically excluded from the TR pocket but accommodated by TTR.

Environmental Persistence

Unlike Polychlorinated Biphenyls (PCBs), iodinated derivatives (PIBs) are generally more photolabile (the C-I bond is weaker and cleaves under UV light). However, planar polyiodinated biphenyls can still activate the Aryl Hydrocarbon Receptor (AhR) , leading to "dioxin-like" toxicity [5].[5]

-

Safety Rule: Avoid completely planar, lipophilic poly-iodinated structures. Introduce ortho-substitution to force ring twisting (dihedral angle > 45°), which reduces AhR affinity.

References

-

Metrangolo, P., et al. (2019). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Chemical Reviews. Link

-

Yokoyama, T., & Mizuguchi, M. (2018). Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds.[2][3] Biological & Pharmaceutical Bulletin.[3] Link

-

Grimster, N. P., et al. (2013). Halogen Bonding in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling.[6] Link

-

Kotha, A. K., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Link

-

Safe, S. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment.[1] Critical Reviews in Toxicology. Link

Sources

- 1. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: 4-Hydroxy-3-iodobiphenyl

The Digital & Chemical Identity of a Privileged Scaffold Intermediate

Executive Summary

In the high-throughput environment of modern drug discovery, precise chemical identification is the bedrock of reproducible science. 4-Hydroxy-3-iodobiphenyl (CAS: 71031-48-6) is a critical intermediate used to synthesize biaryl scaffolds found in thyroid hormone analogs, antimicrobial agents, and liquid crystals.

This guide focuses on the unique identifier—the InChI Key —as the primary anchor for integrating this compound into cheminformatics pipelines, distinguishing it from its structural isomers (e.g., 4'-iodo isomer), and detailing the robust synthetic protocols required to produce it with high regioselectivity.

Part 1: Chemical Identity & Informatics

The InChI Key (International Chemical Identifier Key) is a hashed, fixed-length string that acts as a digital fingerprint. For researchers, relying on trivial names like "iodobiphenylol" often leads to purchasing or synthesizing the wrong isomer.

The Core Identifier

| Property | Value |

| InChI Key | RXRDOSHIMLSXKG-UHFFFAOYSA-N |

| InChI String | InChI=1S/C12H9IO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H |

| CAS Number | 71031-48-6 |

| IUPAC Name | 3-iodo-[1,1'-biphenyl]-4-ol |

| Molecular Formula | |

| Molecular Weight | 296.10 g/mol |

Decoding the Key: Why It Matters

The InChI Key RXRDOSHIMLSXKG-UHFFFAOYSA-N is not random. It is split into three blocks:

-

RXRDOSHIMLSXKG (Connectivity Layer): Encodes the molecular skeleton (biphenyl core + iodine + hydroxyl). If you change the iodine position to the other ring (4'-iodo), this entire block changes (e.g., to WJXIAMCDWSUSEI).

-

UHFFFAOYSA (Stereochemical Layer): Indicates standard isotopic composition and stereochemistry.

-

N (Protonation Layer): Indicates the neutral species.

Critical Warning: A common error in procurement is confusing 3-iodo-4-phenylphenol (Target) with 4'-iodo-4-phenylphenol . They have identical molecular weights (

Part 2: Synthesis & Regiochemistry

The synthesis of 4-Hydroxy-3-iodobiphenyl relies on Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) is a strong ortho/para director. Since the para position is occupied by the phenyl ring, iodination is naturally directed to the ortho positions (3 or 5).

Experimental Protocol: Regioselective Iodination

Objective: Mono-iodination of 4-phenylphenol at the C3 position.

Method: "Green" Iodination using

Reagents:

-

Substrate: 4-Phenylphenol (1.0 eq)

-

Iodine Source: Molecular Iodine (

) (1.05 eq) -

Oxidant: 30%

(1.1 eq) - Regenerates -

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Phenylphenol (10 mmol) in Ethanol (20 mL). Ensure complete solvation.

-

Addition: Add Molecular Iodine (

) (10.5 mmol) to the solution. The mixture will turn dark brown. -

Activation: Slowly add

(11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature at 40°C using a water bath if necessary. -

Reaction: Stir at 50°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The spot for 4-phenylphenol (

) should disappear, replaced by the product ( -

Quench: Pour the mixture into ice-cold water (100 mL) containing 5% Sodium Thiosulfate (

) to neutralize unreacted iodine. The solution turns from brown to yellow/white. -

Workup: A white precipitate will form. Filter via vacuum filtration.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace di-iodo byproducts.

-

Yield: Typical isolated yield is 85-92%.

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the regioselective mono-iodination of 4-phenylphenol.

Part 3: Reactivity & Applications

The utility of 4-Hydroxy-3-iodobiphenyl lies in its dual functionality:

-

Phenolic -OH: Allows for etherification or esterification to modulate lipophilicity.

-

Aryl Iodide (C-I): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

The Suzuki-Miyaura Coupling

The most common application is coupling with boronic acids to create terphenyls or complex biaryl scaffolds. The C-I bond undergoes oxidative addition faster than C-Br or C-Cl bonds, allowing for milder reaction conditions.

Mechanism Insight: The Palladium(0) catalyst inserts into the C-I bond (Oxidative Addition). Because the iodine is ortho to the hydroxyl group, steric hindrance can be a factor. Bulky phosphine ligands (e.g., SPhos, XPhos) are often recommended to facilitate the coupling at this crowded center.

Visualization: Catalytic Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of 4-Hydroxy-3-iodobiphenyl via Oxidative Addition.

Part 4: Analytical Validation

Trust but verify. Following synthesis, the identity must be confirmed to ensure the iodine is at position 3 and not 4' (on the other ring).

| Technique | Expected Signal | Mechanistic Explanation |

| 1H NMR (DMSO-d6) | Phenolic -OH singlet. | |

| 1H NMR (Aromatic) | The proton at C2 (between I and Phenyl). The small coupling constant (meta-coupling) confirms it is isolated between substituents. | |

| 13C NMR | Carbon attached to Iodine (C-I). The high-field shift (shielding effect of heavy atom) is characteristic of aryl iodides. | |

| Mass Spec (ESI-) | m/z 294.9 [M-H]- | Loss of phenolic proton. Isotopic pattern will show no Cl/Br signature, confirming Iodine. |

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24882557, 4-Hydroxy-3-iodobiphenyl. Retrieved from [Link]

-

Krasnokutskaya, E. A., et al. (2007). Iodination of arenes with iodine and hydrogen peroxide in the presence of acidic silica gel. Synthesis of iodophenols.[2] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational mechanism for Part 3). Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 4-Hydroxy-3-iodobiphenyl: A Technical Guide

The following technical guide details the physicochemical profile, computational prediction, and experimental validation of 4-Hydroxy-3-iodobiphenyl , structured for researchers in medicinal chemistry and drug development.

Executive Summary

4-Hydroxy-3-iodobiphenyl (also known as 2-iodo-4-phenylphenol) serves as a critical biaryl scaffold in the synthesis of liquid crystals and bioactive pharmaceutical ingredients.[1][2][3][4][5] Its utility stems from the orthogonal reactivity of the phenolic hydroxyl group and the aryl iodide, enabling chemoselective functionalization.[4][5]

This guide provides a definitive analysis of its Molecular Weight (296.10 g/mol ) and Predicted XLogP (3.8) .[1][2][3][4][5] Furthermore, it outlines a self-validating experimental workflow for verifying these lipophilicity values and a green-chemistry protocol for its synthesis, ensuring reproducibility in a research setting.

Physicochemical Profile

The following data aggregates predicted and experimentally derived parameters essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Table 1: Core Chemical Parameters

| Parameter | Value | Source/Methodology |

| CAS Number | 71031-48-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₉IO | Stoichiometric Calculation |

| Molecular Weight | 296.10 g/mol | Monoisotopic Mass: 295.97 Da |

| XLogP3 (Predicted) | 3.8 | Atom-Additive Model (PubChem/XLogP3) |

| pKa (Estimated) | 8.5 – 9.0 | Hammett Equation (Ortho-Iodine effect) |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 1 | Phenolic Oxygen |

| Rotatable Bonds | 1 | Biphenyl C-C bond |

Deep Dive: The XLogP Value (3.8)

The predicted partition coefficient (XLogP3 = 3.[1][2][3][4][5]8) places this compound in the "High Lipophilicity" quadrant, typical for biphenyl derivatives.[2][3][4][5]

-

Base Scaffold: Unsubstituted biphenyl has a LogP of ~4.0.[1][2][3][4][5]

-

Hydroxyl Effect: Adding a para-hydroxyl group generally lowers LogP by ~0.8 units (resulting in ~3.2 for 4-phenylphenol).[1][2][3][4][5]

-

Iodine Effect: The introduction of an iodine atom is highly lipophilic, typically adding ~0.6–0.8 units.[3][4][5]

-

Net Result:

.[1][2][3][4][5]

Implication: With a LogP > 3.5, this compound will exhibit high membrane permeability but may suffer from low aqueous solubility, necessitating the use of co-solvents (e.g., DMSO, Methanol) in biological assays.[2][4]

Computational Methodology

The XLogP3 value is derived using an atom-additive method with correction factors.[1][2][3][4][5] This approach is superior to simple group-additivity methods for halogenated aromatics because it accounts for the steric and electronic interactions between the ortho-iodine and the hydroxyl group.[1][2][3][4][5]

Algorithm Logic

-

Atom Typing: The molecule is fragmented into atomic contributions (C_aromatic, O_phenol, I_aromatic).[2][3][4][5]

-

Summation:

, where -

Correction: An intramolecular hydrogen bond correction is applied if the iodine acts as a weak acceptor to the hydroxyl proton (though weak, this ortho-interaction slightly increases lipophilicity by reducing polarity).[1][2][3][4][5]

Experimental Protocols

To ensure scientific integrity, reliance on predicted values alone is insufficient.[2][3][4][5] The following protocols provide a self-validating system for synthesizing the compound and experimentally determining its LogP.

Protocol A: Synthesis via Oxidative Iodination (Green Chemistry)

Objective: Synthesize 4-Hydroxy-3-iodobiphenyl from 4-phenylphenol with high regioselectivity. Mechanism: Electrophilic Aromatic Substitution (EAS) directed ortho to the activating hydroxyl group.[1][2][3][4][5]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4-phenylphenol in 20 mL of Methanol. Add 11 mmol of NaI.[1][2][3][4][5] Stir until dissolved.

-

Cooling: Cool the solution to 0–5°C in an ice bath.

-

Oxidation: Add NaOCl solution dropwise over 30 minutes. Note: NaOCl oxidizes I⁻ to I⁺ (iodonium equivalent), which attacks the phenol ring.[1][2]

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2).[1][2][3][4][5]

-

Quench: Add 10% aqueous

to neutralize excess iodine (solution turns from brown to yellow/colorless). -

Workup: Acidify with 1M HCl to precipitate the product. Filter the solid.[1][2][3][4][5][6]

-

Purification: Recrystallize from Ethanol/Water to yield white needles.

Protocol B: HPLC-Based LogP Determination

Objective: Experimentally validate the lipophilicity (LogP) using a retention-time correlation method, avoiding the errors of the shake-flask method for hydrophobic compounds.

System Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).[2][3][4][5]

-

Mobile Phase: Methanol/Water (75:[1][2][3][4]25) + 0.1% Formic Acid (isocratic).[1][2][3][4][5]

-

Standards: Toluene (LogP 2.7), Ethylbenzene (3.2), Propylbenzene (3.7), Butylbenzene (4.3).[1][2][3][4]

Calculation:

-

Determine the capacity factor (

) for the unknown and standards: -

Plot

vs. Literature LogP for standards to generate a calibration curve ( -

Interpolate the LogP of 4-Hydroxy-3-iodobiphenyl from the regression line.[1][2][3][4][5]

Visualization of Workflows

The following diagram illustrates the logical flow from computational prediction to experimental validation and synthetic application.

Figure 1: Integrated workflow for the characterization and utilization of 4-Hydroxy-3-iodobiphenyl.[1][2][3][4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24882557, 4-Hydroxy-3-iodobiphenyl. Retrieved from [Link]

-

Cheng, T. et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.[1][2][3][4][5] (Basis for XLogP3 algorithm).

-

Kiran, Y.B. et al. (2010). Environmentally benign oxidative iodination of phenols using NaI/NaOCl. Tetrahedron Letters, 51(32), 4205-4207.[1][2][3][4][5] (Basis for Green Synthesis Protocol).[1][2][3][4][5][7]

- OECD Guidelines for the Testing of Chemicals.Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (Standard for Protocol B).

Sources

- 1. 4-[[[4-[[Bis[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]amino]methyl]phenyl]methyl-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]amino]methyl]-2-iodo-6-methoxyphenol | C40H40I4N2O8 | CID 45102774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B0X89M7X7M | C29H42N2O9 | CID 449246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigma: A Preliminary Investigation into the Mechanism of Action of Iodinated Phenols

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Intriguing Duality of Iodinated Phenols

Iodinated phenols represent a fascinating class of molecules, occupying a unique space at the intersection of industrial chemistry, environmental science, and pharmacology. From their indispensable role as precursors in the synthesis of life-saving pharmaceuticals and advanced materials to their emergence as environmental contaminants with potential toxicological implications, the biological activities of these compounds are of profound interest. This technical guide serves as a preliminary yet in-depth exploration into the multifaceted mechanisms through which iodinated phenols exert their effects on biological systems. As a senior application scientist, my objective is to not only present the current state of knowledge but also to provide a practical framework for researchers actively engaged in elucidating the intricate molecular narratives of these compounds. We will delve into the known and putative molecular targets, the signaling pathways they modulate, and the experimental methodologies crucial for their investigation. This guide is structured to foster a deeper understanding and to empower the scientific community to navigate the complexities of iodinated phenol research with both scientific rigor and informed intuition.

The Chemical Biology of Iodinated Phenols: More Than Just Halogenated Aromatics

The addition of iodine to a phenolic backbone dramatically alters its physicochemical properties, thereby influencing its biological interactions. The position and number of iodine atoms, along with other substituents on the aromatic ring, dictate the molecule's size, lipophilicity, and electronic distribution. These features are paramount in determining how an iodinated phenol will engage with biological macromolecules.

The primary mechanism of action for any small molecule is contingent on its ability to interact with specific cellular components, such as receptors, enzymes, and ion channels[1]. For iodinated phenols, these interactions are driven by a combination of hydrophobic forces, hydrogen bonding, and, notably, halogen bonding—a non-covalent interaction involving the electrophilic region of the iodine atom.

A crucial aspect of their chemistry is their role in oxidative reactions. Hypervalent iodine reagents can induce the oxidative dearomatization of phenols, a process that has been the subject of mechanistic studies.[2] Some investigations suggest a radical-chain mechanism, with a phenoxyl radical as a key intermediate, while computational studies point towards the formation of a phenoxenium ion.[2][3] This oxidative potential is a key consideration when investigating their biological effects, as it may contribute to both their therapeutic and toxicological profiles.

Known and Putative Molecular Targets and Mechanisms

The biological effects of iodinated phenols are diverse, ranging from antimicrobial and anti-inflammatory to endocrine-disrupting activities. Below, we explore some of the key molecular targets and the proposed mechanisms of action.

Endocrine Disruption: The Thyroid Hormone Axis

Perhaps the most well-documented and significant mechanism of action of certain iodinated phenols is their interference with the thyroid hormone system. Due to their structural similarity to endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), some iodinated phenols can act as agonists or antagonists at thyroid hormone receptors.[4] This interaction can disrupt the delicate balance of thyroid hormone signaling, which is critical for development, metabolism, and homeostasis.

Furthermore, iodinated phenols can interact with key enzymes involved in thyroid hormone metabolism:

-

Thyroid Peroxidase (TPO): This enzyme is responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in thyroid hormone synthesis.[5] Some phenolic compounds have been shown to inhibit TPO activity, thereby reducing thyroid hormone production.

-

Deiodinases: These enzymes are responsible for the conversion of T4 to the more active T3. Iodinated phenols may act as substrates or inhibitors of deiodinases, altering the cellular and systemic levels of active thyroid hormone.

The disruption of the thyroid hormone axis by iodinated phenols is a significant area of toxicological concern.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Several studies have indicated that phenolic compounds can act as inhibitors of various enzymes. While research specifically on iodinated phenols is still emerging, the inhibitory potential of the broader class of phenols provides a strong rationale for investigation.

-

Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism and its overactivity is implicated in hyperuricemia and gout. Phenolic compounds have been shown to inhibit XO, and it is plausible that iodinated phenols could exhibit similar or enhanced activity.[2][5][6] The mechanism of inhibition often involves binding to the active site of the enzyme, driven by hydrophobic interactions and hydrogen bonds.[6]

-

α-Glucosidase: This intestinal enzyme is involved in the breakdown of carbohydrates. Inhibition of α-glucosidase can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. Phenolic compounds have been identified as potent inhibitors of this enzyme, often acting as non-competitive or mixed inhibitors.[3][7]

Table 1: Reported IC50 Values of Phenolic Compounds Against Various Enzymes

| Phenolic Compound | Target Enzyme | IC50 Value | Source |

| Phenolic-rich fraction from Simarouba glauca | Yeast α-glucosidase | 2.4 ± 0.4 µg/mL | [3] |

| Acarbose (positive control) | Yeast α-glucosidase | 2450 ± 24 µg/mL | [3] |

| Caffeic acid | Xanthine Oxidase | 39.21 µM | |

| Esculetin | Xanthine Oxidase | 28.4 µM | |

| Purple flesh potato extract | α-amylase | 25 µg/mL | [7] |

| Purple flesh potato extract | α-glucosidase | 42 µg/mL | [7] |

| Purple flesh potato extract | Aldose reductase | 32 µg/mL | [7] |

Antimicrobial and Anti-virulence Activity

Phenolic compounds are well-known for their antimicrobial properties.[8] Iodination can enhance this activity. The proposed mechanisms of antimicrobial action are multifaceted and can include:

-

Disruption of Cell Membranes: The lipophilic nature of iodinated phenols allows them to partition into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Protein Denaturation: Phenols can denature and coagulate proteins, including essential enzymes and structural proteins, leading to bacterial cell death.[8]

-

Inhibition of Biofilm Formation: Some phenolic compounds have been shown to interfere with quorum sensing and inhibit the formation of bacterial biofilms, which are critical for chronic infections.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases. Phenolic compounds have demonstrated anti-inflammatory properties, and this is a promising area of investigation for iodinated phenols. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Numerous studies have shown that polyphenols can inhibit the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκB.[9] This, in turn, prevents the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes. It is hypothesized that iodinated phenols may also exert anti-inflammatory effects through the modulation of this and other inflammatory signaling cascades.

Diagram 1: Putative Modulation of the NF-κB Signaling Pathway by Iodinated Phenols

Caption: Putative inhibition of the NF-κB pathway by iodinated phenols.

A Framework for Experimental Investigation

A thorough investigation into the mechanism of action of an iodinated phenol requires a multi-pronged approach, combining in vitro and in vivo assays. The following sections outline key experimental workflows.

Initial Cytotoxicity and Target Identification

The first step is to assess the cytotoxic potential of the iodinated phenol and to identify its potential molecular targets.

Diagram 2: Experimental Workflow for Initial Characterization

Caption: Workflow for initial cytotoxicity assessment and target identification.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the iodinated phenol in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to each well. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Elucidating Signaling Pathway Modulation

Once a potential target or biological effect is identified, the next step is to investigate the modulation of specific signaling pathways.

Experimental Protocol: Western Blot Analysis for NF-κB Activation

-

Cell Lysis: Treat cells with the iodinated phenol for various time points, with and without an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vivo Validation

In vivo studies are essential to confirm the physiological relevance of the in vitro findings.

Experimental Protocol: In Vivo Model of Inflammation

-

Animal Model: Use a suitable animal model of inflammation, such as LPS-induced endotoxemia in mice.

-

Treatment: Administer the iodinated phenol to the animals at various doses prior to or following the inflammatory challenge.

-

Sample Collection: At specified time points, collect blood and tissues for analysis.

-

Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

-

Histopathology: Perform histological analysis of tissues to assess inflammation and tissue damage.

-

Mechanism of Action Studies: Analyze tissue homogenates by Western blotting or other molecular techniques to confirm the modulation of the target signaling pathway in vivo.

Concluding Remarks and Future Directions

The study of the mechanism of action of iodinated phenols is a rapidly evolving field with significant implications for drug discovery, toxicology, and environmental science. While this guide provides a preliminary framework, it is by no means exhaustive. The complexity of biological systems necessitates a creative and adaptive approach to experimental design.

Future research should focus on:

-

Identifying specific molecular targets for a wider range of iodinated phenols using unbiased screening approaches.

-

Elucidating the detailed signaling pathways modulated by these compounds and their downstream functional consequences.

-

Establishing clear structure-activity relationships to guide the design of safer and more effective iodinated phenol-based molecules.

-

Developing more sophisticated in vivo models to better understand the systemic effects and potential therapeutic applications of these compounds.

By continuing to unravel the intricate mechanisms of action of iodinated phenols, we can better harness their potential benefits while mitigating their potential risks.

References

-

Characterization of xanthine oxidase inhibitory activities of phenols from pickled radish with molecular simulation. PMC. [Link]

-

Characterization of the xanthine oxidase inhibitory activity of alk(en)yl phenols and related compounds. PubMed. [Link]

-

Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols: Evidence for a Radical-Chain Pathway. PubMed. [Link]

-

Inhibition of α-glucosidase, α-amylase, and aldose reductase by potato polyphenolic compounds. PLOS One. [Link]

-

Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. ResearchGate. [Link]

-

Alpha glucosidase inhibition activity of phenolic fraction from Simarouba glauca: An in-vitro, in-silico and kinetic study. PMC. [Link]

-

Iodination of phenol. DTU Orbit. [Link]

-

2,4,6-Triiodophenol | C6H3I3O | CID 11862. PubChem. [Link]

-

Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. PMC. [Link]

-

Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. PMC. [Link]

-

Relationship Between IC50 and Total Phenols of Plant Extracts. ResearchGate. [Link]

-

Inhibition of α-Amylase, α-Glucosidase, Pancreatic Lipase, 15-Lipooxygenase and Acetylcholinesterase Modulated by Polyphenolic Compounds, Organic Acids, and Carbohydrates of Prunus domestica Fruit. PMC. [Link]

-

Minimal Inhibitory Concentration MIC. Protocols.io. [Link]

-

Iodination of proteins, proteomes and antibodies with potassium triodide for LA-ICP-MS based proteomic analyses. ResearchGate. [Link]

-

Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. PMC. [Link]

-

Filter-binding assay procedure for thyroid hormone receptors. PubMed. [Link]

-

Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. PMC. [Link]

-

Association between phenols and thyroid hormones: The role of iodothyronine deiodinase genes. ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) of phenolic compounds against food- contaminating yeasts.. ResearchGate. [Link]

-

Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. [Link]

-

Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. [Link]

-

Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PMC. [Link]

-

Binding of iophenoxate and iopanoate to human serum albumin. PubMed. [Link]

-

Association between phenols and thyroid hormones: The role of iodothyronine deiodinase genes. PubMed. [Link]

-

Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. ResearchGate. [Link]

-

Phenol-An effective antibacterial Agent. Research and Reviews. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]

-

(PDF) Apple Phenolic Extracts Strongly Inhibit α-Glucosidase Activity. ResearchGate. [Link]

-

Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. PubMed. [Link]

-

Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. PubMed. [Link]

-

Current methodologies for assessing protein–phenolic interactions. ResearchGate. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

-

A comparison of dye binding methods for albumin determination: the effects of abnormal sera, reaction times, acute phase reactants and albumin standards. PubMed. [Link]

-

NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models. Frontiers. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry. Frontiers. [Link]

-

A 2024 inventory of test methods relevant to thyroid hormone system disruption for human health and environmental regulatory hazard assessment. PMC. [Link]

-

2,4,6-Trichlorophenol. EPA. [Link]

-

Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. PMC. [Link]

-

Deciphering the mechanisms of antibacterial and antibiofilm potential of phenolic compounds against Serratia marcescens. ResearchGate. [Link]

-

Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. PMC. [Link]

-

New automated dye-binding method for serum albumin determination with bromcresol purple. PubMed. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Fact sheet: 2,4,6-trichlorophenol. Government of Canada. [Link]

- RU2563645C2 - Process for iodination of phenolic derivatives.

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. researchgate.net [researchgate.net]

- 3. Alpha glucosidase inhibition activity of phenolic fraction from Simarouba glauca: An in-vitro, in-silico and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of phenolics on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the xanthine oxidase inhibitory activity of alk(en)yl phenols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of xanthine oxidase inhibitory activities of phenols from pickled radish with molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of α-glucosidase, α-amylase, and aldose reductase by potato polyphenolic compounds | PLOS One [journals.plos.org]

- 8. rroij.com [rroij.com]

- 9. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxyl Group as a Determinant of Biphenyl Reactivity: From Synthesis to Metabolic Fate

Topic: Role of the hydroxyl group in biphenyl compound reactivity. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry and toxicology, serving as the core for angiotensin II receptor antagonists, liquid crystals, and polychlorinated biphenyl (PCB) metabolites. The introduction of a hydroxyl (-OH) group onto this aromatic system is not merely a functionalization; it is a profound electronic and steric modifier that dictates the molecule's synthetic accessibility, metabolic stability, and receptor affinity. This guide analyzes the mechanistic role of the hydroxyl moiety, moving beyond basic phenomenology to explore the causal relationships driving reactivity.

Electronic and Structural Mechanics

The Push-Pull Dynamic: Resonance vs. Induction

The hydroxyl group exerts a dual effect on the biphenyl core. Inductively, the oxygen atom is electronegative ($ \chi \approx 3.44 $), withdrawing electron density from the ipso-carbon. However, this is overwhelmed by the resonance effect (+M), where the oxygen lone pair donates electron density into the

In a biphenyl system, this resonance effect is conformation-dependent .

-

Planar Conformation: Allows delocalization of the lone pair across the inter-ring bond, increasing electron density on the distal ring (para' position).

-

Twisted Conformation: Disconnects the two

-systems. The -OH group activates only the ring to which it is attached, making it highly susceptible to electrophilic aromatic substitution (EAS) at the ortho and para positions relative to the hydroxyl.

Atropisomerism and Ortho-Effects

When the hydroxyl group is located at the ortho position (2-position), it introduces significant steric strain, forcing the biphenyl rings to twist to minimize repulsion between the oxygen lone pairs and the hydrogen (or substituent) on the opposing ring.

However, the -OH group is unique because it can also function as a hydrogen bond donor. If a hydrogen bond acceptor (e.g., N, O, F) is present on the adjacent ring, an intramolecular hydrogen bond (IMHB) can "lock" the conformation, significantly raising the rotational energy barrier ($ \Delta G^\ddagger_{rot} $). This leads to atropisomerism —axial chirality where the enantiomers are separable.[1]

Diagram 1: Electronic and Steric Influences

The following diagram illustrates the competing forces of resonance stabilization and steric hindrance introduced by the hydroxyl group.

Caption: Mechanistic flow showing how the hydroxyl group drives electronic activation and structural conformation (twist), ultimately dictating chemical reactivity.

Synthetic Strategies: The Suzuki-Miyaura Protocol[2]

Synthesizing hydroxybiphenyls requires navigating the nucleophilicity of the phenoxide anion. Under basic coupling conditions, the free phenol can poison palladium catalysts or undergo side reactions.

Protection Strategies

While some modern catalysts tolerate free phenols, protecting groups are recommended for high yields:

-

Methyl Ethers (-OMe): Robust, but require harsh deprotection (BBr

). -

Silyl Ethers (TBS/TIPS): Labile to base; often unsuitable for standard Suzuki conditions (K

CO -

Acetates (-OAc): Can migrate or hydrolyze; generally avoided in initial couplings.

-

Benzyl Ethers (-OBn): Optimal balance. Stable to base, removed via hydrogenolysis.

Detailed Experimental Protocol

Target Synthesis: 4'-Hydroxy-4-biphenylcarbonitrile via Suzuki Coupling. Rationale: This protocol uses a benzyl-protected phenol to prevent catalyst poisoning, followed by a clean deprotection step.

Phase 1: Cross-Coupling

-

Reagents:

-

4-Bromobenzonitrile (1.0 equiv, 5 mmol)

-

4-(Benzyloxy)phenylboronic acid (1.2 equiv, 6 mmol)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

-

-

Procedure:

-

Charge a Schlenk flask with the bromide, boronic acid, and Pd catalyst under Argon.

-

Add DME (20 mL) and stir until dissolved.

-

Add aqueous Na

CO -

Heat to reflux (85°C) for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

. -

Purification: Flash chromatography (SiO

) to yield 4'-(benzyloxy)-4-biphenylcarbonitrile.

-

Phase 2: Deprotection (Hydrogenolysis)

-

Reagents:

-

Protected Biphenyl (from Phase 1)

-

Catalyst: Pd/C (10 wt% loading)

-

Solvent: MeOH/THF (1:1)

-

Hydrogen Gas (H

balloon)

-

-

Procedure:

-

Dissolve substrate in solvent mixture. Add Pd/C carefully (pyrophoric).

-

Purge system with H

x3. Stir at RT for 4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate filtrate to yield pure 4'-hydroxy-4-biphenylcarbonitrile.

-

Diagram 2: Synthetic Workflow

Caption: Step-wise synthetic pathway for hydroxybiphenyl generation using a benzyl protection strategy.

Metabolic and Biological Reactivity[3][4]

The presence of a hydroxyl group on the biphenyl ring is the primary "handle" for Phase II conjugation (glucuronidation/sulfation), but it also opens a gateway to toxicity via oxidative bioactivation.

Quinone Formation and Oxidative Stress

Hydroxylated biphenyls (especially PCBs and drug metabolites) are substrates for Cytochrome P450 enzymes.[2][3]

-

Hydroquinone Formation: A mono-hydroxy biphenyl is further hydroxylated to a dihydroxy species (catechol or hydroquinone).

-

Oxidation: These intermediates are oxidized (often by peroxidases) to electrophilic quinones .

-

Semiquinone Cycling: The quinone can undergo one-electron reduction to a semiquinone radical, generating Superoxide Anion ($ O_2^{\bullet-} $) in a redox cycle. This causes cellular oxidative stress and DNA damage.

Quantitative Comparison of Reactivity

The position of the hydroxyl group significantly alters physical properties and reactivity.

| Property | 2-Phenylphenol (Ortho) | 4-Phenylphenol (Para) | Mechanistic Driver |

| pKa | ~9.5 | ~9.9 | Ortho-OH is slightly more acidic due to stabilization of the phenoxide by the adjacent ring (field effect) and steric inhibition of solvation. |

| Water Solubility | 0.7 g/L | 0.02 g/L | Ortho-OH is shielded (intramolecular H-bonding potential), reducing interaction with water. |

| Metabolic Fate | Rapid Glucuronidation | Oxidation to Quinone | Steric hindrance at ortho-position favors conjugation over further oxidative P450 attack. |

| Dihedral Angle | ~50-60° | ~44° | Steric repulsion of the ortho-hydroxyl group forces a larger twist angle. |

Diagram 3: Metabolic Activation Pathway

Caption: Bioactivation pathway of hydroxybiphenyls leading to toxic quinones and ROS generation.[4][3][5]

References

-

Metabolic Activation of PCBs to Quinones. Chemical Research in Toxicology. [Link][2]

-

Stereo Isomerism in Biphenyl Compounds (Atropisomerism). Pharmaguideline. [Link]

-

Suzuki Coupling Mechanism and Protocols. Organic Chemistry Portal. [Link]

-

2-Phenylphenol and Salts - Evaluation Statement. Australian Industrial Chemicals Introduction Scheme. [Link]

-

Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of PCBs to quinones: reactivity toward nitrogen and sulfur nucleophiles and influence of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Hydroxy-3-iodobiphenyl as a Modular Platform for Orthogonal Synthesis

[1]

Executive Summary

In the landscape of modern organic synthesis, bifunctional scaffolds serve as the linchpins of diversity-oriented synthesis (DOS).[1] 4-Hydroxy-3-iodobiphenyl (CAS: 71031-48-6) represents a privileged structure, offering a unique combination of a nucleophilic phenol handle and an electrophilic ortho-aryl iodide moiety.[1] This monograph explores the utility of this scaffold in constructing complex terphenyls, dibenzofurans, and bioactive pharmacophores.[2] By leveraging the orthogonal reactivity of the hydroxyl and iodide groups, researchers can access distinct chemical spaces through site-selective transformations, making this precursor indispensable in medicinal chemistry and materials science.[2]

Chemical Profile & Synthesis[3][4][5][6][7][8][9]

Structural Identity[1][10]

-

IUPAC Name: 3-Iodo-4-phenylphenol (or 3-iodo-[1,1'-biphenyl]-4-ol)[1]

-

CAS Number: 71031-48-6[1]

-

Molecular Formula:

[1][2] -

Physical State: Off-white to pale yellow solid[1]

-

Differentiation: Not to be confused with 4'-iodo-4-biphenylol (CAS 29558-78-9), where the iodine is on the distal ring.[1]

Preparation: The Regioselective Iodination

The synthesis of 4-hydroxy-3-iodobiphenyl is achieved through the electrophilic aromatic substitution of 4-phenylphenol.[1] The challenge lies in mono-iodination at the ortho position without over-iodinating to the 3,5-diiodo species.

Green Synthesis Protocol (NaI / NaOCl) This method utilizes sodium hypochlorite (bleach) as an oxidant to generate electrophilic iodine species in situ from sodium iodide, avoiding the use of hazardous molecular iodine or heavy metal oxidants.[2]

-

Reagents: 4-Phenylphenol (1.0 eq), NaI (1.0 eq), NaOCl (1.0 eq, commercial bleach), MeOH/H₂O.[1][2]

-

Mechanism: NaOCl oxidizes

to -

Procedure:

-

Dissolve 4-phenylphenol and NaI in methanol.

-

Add aqueous NaOCl dropwise at 0–5 °C to control exotherm and selectivity.

-

Stir at room temperature for 1 hour.

-

Quench with sodium thiosulfate (

). -

Precipitate by acidification (HCl) and recrystallize from ethanol/water.[2]

-

Orthogonal Reactivity & Chemoselectivity[1]

The power of 4-hydroxy-3-iodobiphenyl lies in its orthogonal functional handles . The molecule possesses two distinct reactive sites that can be engaged sequentially or simultaneously.

The "Handle" Concept[1]

-

Site A (Phenolic -OH): A hard nucleophile.[1] Reactive towards alkyl halides (Williamson ether synthesis), acyl chlorides (esterification), or aryl halides (Ullmann coupling).[1][2]

-

Site B (Aryl Iodide -I): A soft electrophile.[1] Highly reactive in Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).[1][2] The iodine bond is weaker than the corresponding bromide or chloride, allowing for oxidative addition under milder conditions.[2]

Chemoselectivity Logic[1]

-

Scenario 1: Suzuki First. The free phenol is tolerated in many Suzuki coupling conditions (using aqueous bases like

).[1] This pathway yields 3-substituted-4-hydroxybiphenyls (bulky phenols).[1] -

Scenario 2: Alkylation First. Capping the phenol allows for the synthesis of 3-substituted-4-alkoxybiphenyls .[1] This is crucial if the target molecule requires an ether linkage or if the phenol interferes with the catalyst system.

Core Synthetic Workflows

Workflow A: The Terphenyl Route (Suzuki-Miyaura)

Coupling 4-hydroxy-3-iodobiphenyl with aryl boronic acids yields o-arylphenols.[1] These are precursors to m-terphenyls, which are critical scaffolds in liquid crystals and organometallic ligands.[1][2]

Workflow B: The Dibenzofuran Route (Intramolecular Cyclization)

This scaffold is a "pre-organized" precursor for dibenzofurans.[1]

-

Path 1 (C-H Activation): Suzuki coupling creates a 2-arylphenol.[1] Subsequent Pd(II)-catalyzed C-H activation closes the ring to form a dibenzofuran.[1]

-

Path 2 (O-Arylation): Reaction with an aryl halide creates a diaryl ether.[1] An intramolecular Pd(0) coupling (intramolecular Heck/Ullmann) forms the C-C bond to close the ring.[1]

Workflow C: The Benzofuran Route (Sonogashira)

Coupling with terminal alkynes introduces an alkynyl group ortho to the phenol.[1] Base-catalyzed cyclization (5-endo-dig or 6-endo-dig) yields 2-substituted benzofurans.[1]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Synthesis of Terphenyls)

Target: Synthesis of 3-(4-methoxyphenyl)-[1,1'-biphenyl]-4-ol.[1]

-

Setup: In a Schlenk tube, combine 4-hydroxy-3-iodobiphenyl (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and

(3 mol%). -

Solvent System: Add DME (Dimethoxyethane) (4 mL) and 2M aqueous

(2 mL). Note: The aqueous base facilitates the transmetalation step without deprotonating the phenol to an extent that inhibits the catalyst.[1] -

Reaction: Degas with Argon. Heat to 80 °C for 4–6 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc 4:1).

-

Expected Yield: 85–92%.

Protocol 2: One-Pot Synthesis of Dibenzofurans via Diaryl Ethers

Target: Synthesis of benzo[b]naphtho[2,3-d]furan.[1][2][3][4]

-

Step 1 (O-Arylation): React 4-hydroxy-3-iodobiphenyl with 1-bromo-2-nitrobenzene (or similar electrophile) using

in DMF at 60 °C. Isolate the intermediate ether.[1] -

Step 2 (Cyclization):

-

Mechanism: The Pd(0) inserts into the C-I bond (more reactive than C-Br in some contexts, or sequential insertion) followed by intramolecular C-H activation or C-C coupling.[1][2]

Data Visualization & Analysis

Catalyst Optimization Table

Comparative efficiency of catalyst systems for the Suzuki coupling of 4-hydroxy-3-iodobiphenyl with phenylboronic acid.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | DME/H₂O | 80 | 88 | Standard protocol; reliable.[1] | ||

| 2 | Toluene | 100 | 94 | Excellent for sterically hindered acids.[1][2] | ||

| 3 | Dioxane | 100 | 91 | High turnover; good for scale-up.[1] | ||

| 4 | EtOH/H₂O | 70 | 65 | Green; catalyst recyclable but lower yield.[1][2] |

Synthetic Pathway Diagram

Figure 1: Divergent synthetic pathways from 4-Hydroxy-3-iodobiphenyl, illustrating access to terphenyls, benzofurans, and dibenzofurans.[1]

Medicinal Chemistry Applications

The 4-hydroxy-3-iodobiphenyl scaffold is not merely a building block; it is a "privileged structure" precursor.[1]

-